
(2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate
Overview
Description
(2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate is an organic compound that features both a formyl group and a pentafluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate typically involves the esterification of 2-formylphenol with pentafluorobenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or other strong acids, under reflux conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 2-carboxyphenyl pentafluorobenzoate.
Reduction: 2-hydroxymethylphenyl pentafluorobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate largely depends on its functional groups. The formyl group can participate in various nucleophilic addition reactions, while the pentafluorobenzoate ester can undergo hydrolysis under basic conditions. These reactions can lead to the formation of reactive intermediates that interact with biological targets or other chemical species.
Comparison with Similar Compounds
Similar Compounds
2-formylphenyl benzoate: Similar structure but lacks the fluorine atoms, resulting in different reactivity and properties.
2-formylphenyl trifluorobenzoate: Contains fewer fluorine atoms, which can affect its chemical behavior and applications.
2-formylphenyl tetrafluorobenzoate: Slightly different fluorination pattern, leading to variations in its chemical and physical properties.
Uniqueness
(2-Formylphenyl) 2,3,4,5,6-pentafluorobenzoate is unique due to the presence of five fluorine atoms on the benzoate ring, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
(2-formylphenyl) 2,3,4,5,6-pentafluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F5O3/c15-9-8(10(16)12(18)13(19)11(9)17)14(21)22-7-4-2-1-3-6(7)5-20/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNNNXDRJWGNTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.